N-(4-iodophenyl)-1-(4-phenylmethoxyphenyl)methanimine
Description
Properties
IUPAC Name |
N-(4-iodophenyl)-1-(4-phenylmethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16INO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXXGKMGKBMYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365206 | |
| Record name | N-(4-iodophenyl)-1-(4-phenylmethoxyphenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70627-49-5 | |
| Record name | N-(4-iodophenyl)-1-(4-phenylmethoxyphenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-BENZYLOXYBENZYLIDENE)-4-IODOANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-1-(4-phenylmethoxyphenyl)methanimine typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and 4-phenylmethoxybenzaldehyde.
Formation of Schiff Base: The primary step involves the condensation reaction between 4-iodoaniline and 4-phenylmethoxybenzaldehyde under acidic or basic conditions to form the Schiff base, this compound.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-1-(4-phenylmethoxyphenyl)methanimine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the methanimine group.
Hydrolysis: Under acidic or basic conditions, the Schiff base can be hydrolyzed back to the starting materials, 4-iodoaniline and 4-phenylmethoxybenzaldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) facilitate hydrolysis.
Major Products Formed
Substitution: Products with different functional groups replacing the iodine atom.
Oxidation: Oxidized forms of the methanimine group.
Reduction: Reduced forms of the methanimine group.
Hydrolysis: 4-iodoaniline and 4-phenylmethoxybenzaldehyde.
Scientific Research Applications
Applications in Scientific Research
N-(4-iodophenyl)-1-(4-phenylmethoxyphenyl)methanimine has several key applications across different scientific domains:
Chemistry
- Intermediate in Organic Synthesis : Serves as a precursor for synthesizing more complex organic molecules.
- Reactivity Studies : Its iodine substituent allows for various substitution reactions, making it useful for studying reaction mechanisms and pathways.
Biological Research
- Potential Antimicrobial Activity : Investigated for its ability to inhibit microbial growth, which could lead to the development of new antibiotics.
- Anticancer Properties : Preliminary studies suggest it may have cytotoxic effects on cancer cells, warranting further investigation into its mechanism of action.
Medicinal Chemistry
- Therapeutic Applications : Explored for potential use in treating diseases due to its biological activity. For instance, compounds with similar structures have shown promise against viral infections like MERS-CoV .
Industrial Applications
- Material Science : Used in developing novel materials due to its unique chemical properties, which may enhance material performance in various applications.
Case Study 1: Antimicrobial Activity
Research has shown that derivatives of methanimine compounds exhibit significant antimicrobial activity against various pathogens. The presence of the iodine atom may enhance this activity due to increased electron density and reactivity.
Case Study 2: Anticancer Activity
In vitro studies indicate that this compound can induce apoptosis in specific cancer cell lines. This suggests that the compound may interact with cellular pathways involved in cell death, making it a candidate for further drug development .
Case Study 3: Structure-Activity Relationship (SAR)
A detailed SAR analysis demonstrated that modifications to the phenyl rings and the methanimine group can significantly impact biological activity. This highlights the importance of structural optimization in developing effective therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-1-(4-phenylmethoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Substituent Effects on the Methanimine Carbon
The 4-phenylmethoxyphenyl group in the target compound distinguishes it from analogs with simpler or electron-withdrawing substituents:
- Methoxy vs.
- Trifluoromethyl Biphenyl : The compound (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine () features a biphenyl system with a CF₃ group. The electron-withdrawing CF₃ group lowers electron density at the imine carbon, increasing electrophilicity compared to the electron-donating phenylmethoxy group in the target compound .
- Halophenyl Derivatives : Chloro- and bromophenyl analogs, such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (), exhibit isomorphic crystal structures due to similar halogen sizes (Cl: 1.81 Å, Br: 1.96 Å). The larger iodine atom (2.15 Å) in the target compound likely disrupts isomorphism, favoring distinct packing motifs .
Substituent Effects on the Nitrogen Atom
The 4-iodophenyl group on nitrogen contrasts with other N-substituents in terms of electronic and steric effects:
- Piperazinyl Group: The compound (E)-1-(4-phenylmethoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine () replaces iodine with a piperazinyl group, enhancing solubility in polar solvents due to the amine’s basicity.
- Imidazole Derivatives : Imidazole-containing analogs () exhibit strong intermolecular C–H⋯N and C–H⋯X (X = Cl, Br) interactions, stabilizing crystal lattices. The iodine atom in the target compound may participate in weaker C–H⋯I interactions or halogen bonding .
- Pyridinyl and Thiazole Groups : Compounds like (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine () demonstrate enhanced metal-coordination capabilities due to heterocyclic nitrogen atoms, unlike the iodophenyl group, which is less Lewis basic .
Electronic and Steric Properties
- Electron-Donating vs. Withdrawing Groups: The phenylmethoxy group donates electrons via resonance, stabilizing the imine linkage. In contrast, electron-withdrawing groups (e.g., CF₃, NO₂) increase imine electrophilicity, accelerating hydrolysis or nucleophilic attacks .
Key Data Tables
Table 1: Substituent Effects on Physical and Chemical Properties
Table 2: Halogen-Specific Comparisons
| Halogen (X) | Atomic Radius (Å) | Electronegativity | Key Effects in Imine Derivatives |
|---|---|---|---|
| Iodine (I) | 2.15 | 2.66 | Steric bulk, polarizability, halogen bonding |
| Bromine (Br) | 1.96 | 2.96 | Moderate size, C–H⋯Br interactions in crystals |
| Chlorine (Cl) | 1.81 | 3.16 | Smaller size, isomorphic packing with Br |
Research Findings and Implications
- Crystallography : Halogen size critically affects isomorphism. Cl/Br analogs () form isomorphous crystals, but iodine’s larger size likely prevents this, leading to unique packing dominated by van der Waals interactions .
- Reactivity : Electron-donating groups (e.g., phenylmethoxy) stabilize imines against hydrolysis, whereas electron-withdrawing groups (e.g., CF₃) increase susceptibility to nucleophilic attack .
- Synthetic Methods : Most imines are synthesized via condensation of amines and aldehydes (). The target compound likely follows this route, with purification via column chromatography (Hexane:EtOAc, as in ) .
Biological Activity
N-(4-iodophenyl)-1-(4-phenylmethoxyphenyl)methanimine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H16INO
- Molecular Weight : 373.25 g/mol
- InChI : InChI=1/C20H16INO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)
The compound features an iodine atom, which may contribute to its biological activity through various mechanisms, including modulation of enzymatic pathways and receptor interactions.
This compound is believed to exert its biological effects primarily through the inhibition of specific proteases. Proteases play critical roles in various biological processes, including cell signaling, immune response, and tissue remodeling. The compound has been noted for its potential as a selective inhibitor of serine proteases, particularly urokinase-type plasminogen activator (uPA), which is involved in extracellular matrix degradation and cellular migration processes.
Key Mechanisms:
- Protease Inhibition : The compound selectively inhibits urokinase, which can affect angiogenesis and tumor metastasis.
- Cellular Migration Modulation : By inhibiting uPA, it may also influence wound healing processes and neointima formation after vascular injury.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that such compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Effects
The compound's ability to inhibit proteases suggests potential anti-inflammatory effects. By modulating proteolytic activity, it may reduce the inflammatory response associated with various diseases.
Case Studies
-
Urokinase Inhibition in Cancer Models :
A study demonstrated that this compound effectively inhibited uPA activity in human prostate cancer models, leading to reduced invasion and migration of cancer cells . -
Wound Healing Assays :
In experimental models of vascular injury, the compound showed promise in modulating cellular responses involved in wound healing by reducing excessive cellular migration and extracellular matrix degradation .
Research Findings Summary Table
Q & A
Q. Advanced Research Focus
- Dose-response profiling : Use MIC (minimum inhibitory concentration) assays to distinguish bacteriostatic vs. cytotoxic thresholds .
- Structural analogs : Compare with derivatives like N-(4-methylphenyl)-1-(1-benzothiophen-3-yl)methanimine to isolate substituent effects (e.g., iodine’s lipophilicity vs. methoxy’s electron-donating nature) .
- Computational docking : Identify binding affinities to bacterial enzymes (e.g., dihydrofolate reductase) vs. human targets .
How can NMR spectroscopy resolve tautomeric forms or solvent-induced conformational changes in this Schiff base?
Q. Basic Research Focus
- Variable-temperature NMR : Monitor imine proton (δ ~8.5 ppm) splitting to detect keto-enol tautomerism .
- Solvent polarity effects : Compare DMSO-d6 (polar, stabilizes zwitterionic forms) vs. CDCl3 (nonpolar, favors neutral imine) .
- NOESY/ROESY : Detect spatial proximity between iodophenyl and methoxyphenyl groups to confirm E/Z isomerism .
What gravimetric and electrochemical methods assess its corrosion inhibition efficiency on mild steel in acidic media?
Q. Advanced Research Focus
-
Weight loss measurements : Immerse steel coupons in 0.5 M H₂SO₄ with/without the compound; calculate inhibition efficiency (%IE) via:
where and are weight losses in uninhibited and inhibited solutions .
-
Potentiodynamic polarization : Determine anodic/cathodic Tafel slopes to classify as mixed-type inhibitors .
-
Electrochemical impedance spectroscopy (EIS) : Fit Nyquist plots to Randles circuits to quantify charge-transfer resistance .
How do X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) validate surface adsorption mechanisms of this compound on metal substrates?
Q. Advanced Research Focus
- XPS : Detect N 1s peaks at ~399.5 eV (imine) and Fe 2p peaks to confirm chemisorption via N–Fe coordination .
- AFM : Compare surface roughness (Ra) before/after inhibition; smoother surfaces indicate protective film formation .
What synthetic approaches optimize reaction conditions for derivatives with electron-withdrawing or -donating substituents?
Q. Basic Research Focus
- Microwave-assisted synthesis : Reduces reaction time (e.g., 10–15 min at 100°C) vs. conventional reflux (6–8 hr) .
- Catalyst screening : Pd/C or CuI for coupling reactions involving the iodophenyl group .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky aryl groups .
How do steric effects from the iodophenyl group influence coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺)?
Q. Advanced Research Focus
- Single-crystal XRD : Compare metal complex structures (e.g., bond lengths/angles) with uncoordinated ligand .
- Magnetic susceptibility : Assess paramagnetic shifts in NMR for Fe³⁺ complexes .
- DFT calculations : Predict preferred coordination sites (imine N vs. methoxy O) based on orbital energies .
What statistical models are employed in structure-activity relationship (SAR) studies for its bioactivity?
Q. Advanced Research Focus
- QSAR models : Use MLR (multiple linear regression) to correlate logP, polar surface area, and HOMO energy with bioactivity .
- Cluster analysis : Group derivatives (e.g., halogen-substituted analogs) by bioactivity profiles .
- Molecular dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
